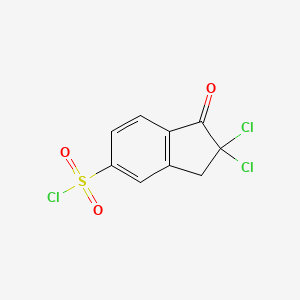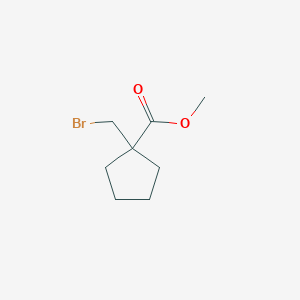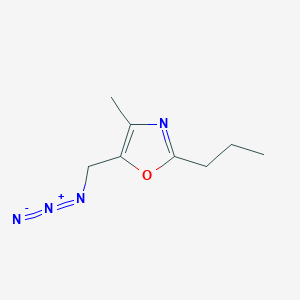
3-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
説明
“3-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one” is a chemical compound that has potential applications in various fields of research and industry. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry to create compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
Catalytic Applications
- The compound's derivatives have been used as catalysts in transfer hydrogenation, demonstrating high efficiency and excellent conversion rates. For instance, complexes containing similar structural elements have shown up to 99% conversion in the transfer hydrogenation of various ketones (Aydemir et al., 2014).
Synthesis of New Compounds
- The compound plays a role in synthesizing new chemical entities, such as (3-(2′-ethoxyethoxy)propyl)lithium, which can be used as an anion polymerization initiator (Feng, 2005).
- It is involved in the synthesis of optically active quinolones with significant antibacterial activities (Uno et al., 1987).
Pharmaceutical Research
- Enantiomeric separation of racemic compounds structurally related to 3-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one has been used in pharmaceutical research, particularly in studying binding affinity at dopamine and serotonin receptors (Ablordeppey et al., 2006).
Chemical Structure and Bonding Studies
- Studies on similar compounds have contributed to understanding molecular structures, bonding, and reactions in heterocyclic compounds, thereby aiding in the development of new synthetic methodologies and materials (Mishnev et al., 1979).
Antimicrobial and Antiradical Activities
- Related compounds have been synthesized and tested for their antimicrobial and antioxidant activities, providing insights into developing new antimicrobial agents and antioxidants (Čižmáriková et al., 2020).
Transformation in Chemical Reactions
- The compound is involved in chemical transformations, such as converting trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, showing its utility in diverse chemical reactions (Mollet et al., 2011).
Development of Antibiotics
- It contributes to synthesizing various antibacterial agents, particularly in developing new classes of antibiotics (Nakatani et al., 1995).
特性
IUPAC Name |
3-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPUBBDMSASHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1477956.png)


![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)








